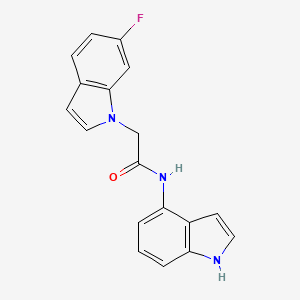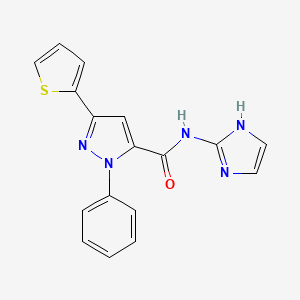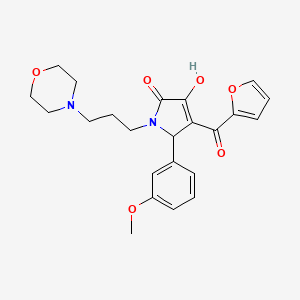
N-(4-fluoro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-フルオロ-2H-インダゾール-3-イル)-4-(5-メチル-1H-テトラゾール-1-イル)ベンズアミド: は、インダゾール誘導体のクラスに属する合成有機化合物です。この化合物は、フルオロ置換インダゾール環と、ベンズアミド部分に結合したテトラゾール環の存在を特徴としています。その独特の化学構造と潜在的な生物活性により、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
N-(4-フルオロ-2H-インダゾール-3-イル)-4-(5-メチル-1H-テトラゾール-1-イル)ベンズアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のものがあります。
インダゾール環の形成: インダゾール環は、適切なヒドラジン誘導体を、酸性または塩基性条件下で、オルト置換芳香族アルデヒドまたはケトンと環化させることで合成できます。
フルオロ基の導入: フルオロ基は、N-フルオロベンゼンスルホンイミド (NFSI) やセレクトフルオライドなどの試薬を使用して、求電子フッ素化によって導入できます。
テトラゾール環の形成: テトラゾール環は、適切なニトリルを、塩化亜鉛などの触媒の存在下で、アジ化ナトリウムと反応させることで合成できます。
ベンズアミドとのカップリング: 最後の工程では、N,N'-ジシクロヘキシルカルボジイミド (DCC) や1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド (EDC) などのカップリング試薬を使用して、フルオロ置換インダゾールとテトラゾール誘導体をベンズアミド部分とカップリングします。
工業生産方法
N-(4-フルオロ-2H-インダゾール-3-イル)-4-(5-メチル-1H-テトラゾール-1-イル)ベンズアミドの工業生産には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、および副生成物と廃棄物を最小限に抑えるためのプロセス最適化の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、特にインダゾール環で酸化反応を受ける可能性があります。
還元: ベンズアミド部分のニトロ基(存在する場合)の還元は、パラジウム炭素 (Pd/C) や水素ガスなどの還元剤を使用して行うことができます。
置換: インダゾール環のフルオロ基は、アミンやチオールなどの求核試薬による求核芳香族置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: パラジウム炭素 (Pd/C)、水素ガス。
置換: アミン、チオール、塩基性または酸性条件下。
形成される主要な生成物
酸化: インダゾール環の酸化誘導体。
還元: ベンズアミド部分の還元誘導体。
置換: インダゾール環の置換誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素活性やタンパク質相互作用を研究するための生化学的プローブとしての可能性が調査されています。
医学: 抗炎症、抗がん、抗菌活性など、潜在的な治療効果について検討されています。
産業: 新規材料の開発や、特殊化学品の合成のための前駆体として使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
N-(4-フルオロ-2H-インダゾール-3-イル)-4-(5-メチル-1H-テトラゾール-1-イル)ベンズアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、さまざまな生物学的プロセスに関与する酵素、受容体、またはタンパク質を標的にする可能性があります。
関与する経路: 炎症、細胞増殖、およびアポトーシスに関連するシグナル伝達経路を調節する可能性があります。
類似化合物の比較
N-(4-フルオロ-2H-インダゾール-3-イル)-4-(5-メチル-1H-テトラゾール-1-イル)ベンズアミドは、他のインダゾールおよびテトラゾール誘導体と比較できます。
類似化合物: N-(4-クロロ-2H-インダゾール-3-イル)-4-(5-メチル-1H-テトラゾール-1-イル)ベンズアミド、N-(4-ブロモ-2H-インダゾール-3-イル)-4-(5-メチル-1H-テトラゾール-1-イル)ベンズアミド。
独自性: フルオロ基の存在と、インダゾール環とテトラゾール環の特定の配置により、この化合物は他の類似化合物とは異なる独特の化学的および生物学的特性を獲得します。
類似化合物との比較
N-(4-fluoro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other indazole and tetrazole derivatives:
Similar Compounds: N-(4-chloro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, N-(4-bromo-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide.
Uniqueness: The presence of the fluoro group and the specific arrangement of the indazole and tetrazole rings confer unique chemical and biological properties to the compound, distinguishing it from other similar compounds.
特性
分子式 |
C16H12FN7O |
|---|---|
分子量 |
337.31 g/mol |
IUPAC名 |
N-(4-fluoro-1H-indazol-3-yl)-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H12FN7O/c1-9-19-22-23-24(9)11-7-5-10(6-8-11)16(25)18-15-14-12(17)3-2-4-13(14)20-21-15/h2-8H,1H3,(H2,18,20,21,25) |
InChIキー |
HBGQBWFKWBNBOM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NNC4=C3C(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12160420.png)
![methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12160421.png)




![methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160438.png)
![(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12160440.png)
![3-[2-(2-Chlorophenyl)hydrazinylidene]-3H-indole](/img/structure/B12160441.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12160445.png)
![2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160464.png)

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12160501.png)
![N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B12160506.png)
